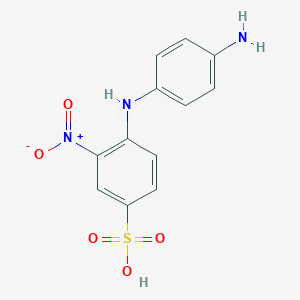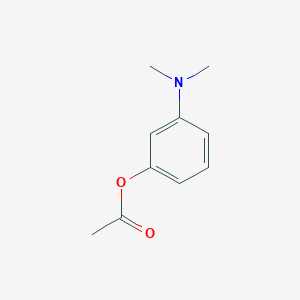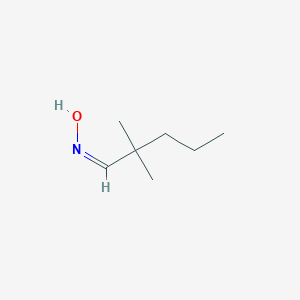
(4aS,10aR)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthren-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,10aR)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthren-2-one is a naturally occurring abietane-type diterpenoid compound. It is known for its significant biological activities, particularly its antimicrobial properties. The compound is isolated from the seed extract of Chamaecyparis obtusa, an evergreen tree of the Cupressaceae family . The chemical formula of this compound is C20H26O2, and it has a molecular weight of 298.42 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4aS,10aR)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthren-2-one can be synthesized through various organic synthesis methods. One common approach involves the cyclization of geranylgeranyl diphosphate, followed by oxidation and rearrangement reactions to form the abietane skeleton. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the seeds of Chamaecyparis obtusa. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: (4aS,10aR)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthren-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and carbonyl positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted abietane derivatives
Aplicaciones Científicas De Investigación
(4aS,10aR)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthren-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Industry: Used in the production of fragrances and as a natural preservative in cosmetic products.
Mecanismo De Acción
The mechanism of action of (4aS,10aR)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthren-2-one involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and proteins involved in bacterial metabolism, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
(4aS,10aR)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthren-2-one is unique among abietane-type diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Hinokione: Another abietane-type diterpenoid with similar antimicrobial properties.
Ferruginol: Known for its anti-inflammatory and antimicrobial activities.
Taxodione: Exhibits anti-tumor properties
Compared to these compounds, this compound has shown higher potency in certain antimicrobial assays, making it a promising candidate for further research and development .
Propiedades
Número CAS |
18326-19-7 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(4aS,10aR)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthren-2-one |
InChI |
InChI=1S/C20H26O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h8-12,17,21H,6-7H2,1-5H3/t17-,20+/m0/s1 |
Clave InChI |
POQWLCRKASQCAO-FXAWDEMLSA-N |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C=CC(=O)C3(C)C)C)O |
SMILES isomérico |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(C=CC(=O)C3(C)C)C)O |
SMILES canónico |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C=CC(=O)C3(C)C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[5.5]undecane](/img/structure/B92164.png)






